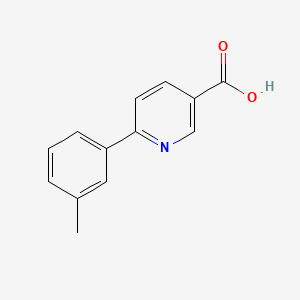

6-(3-Methylphenyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivative Research

Nicotinic acid, or vitamin B3, is a well-established compound with a diverse range of biological activities. nih.govcymitquimica.com Its derivatives have been the subject of intensive research, leading to the development of compounds with a wide array of therapeutic applications. nih.govnih.govjst.go.jpresearchgate.net These applications span from treating dyslipidemia to exhibiting anti-inflammatory, analgesic, and even antimicrobial properties. nih.govjst.go.jp The core pyridinecarboxylic acid structure of nicotinic acid serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile. nih.gov The introduction of various substituents at different positions of the pyridine (B92270) ring can dramatically alter the compound's biological activity, offering a rich field for drug discovery and development. nih.govjst.go.jp

Significance of Aryl-Substituted Nicotinic Acid Scaffolds in Modern Medicinal Chemistry

The introduction of an aryl group, such as the 3-methylphenyl group in the compound of interest, into the nicotinic acid scaffold is of particular significance in medicinal chemistry. Aryl-substituted nicotinic acids have demonstrated a range of biological activities, making them attractive candidates for further investigation. Research has shown that the nature and position of the aryl substituent can profoundly influence the compound's interaction with biological targets. For instance, various 2-aryl nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. jst.go.jp

The synthesis of 6-aryl-nicotinic acids is often achieved through modern cross-coupling reactions, with the Suzuki coupling being a prominent method. This reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine ring and a boronic acid, providing a versatile route to a wide range of aryl-substituted nicotinic acid derivatives. While specific synthesis details for 6-(3-Methylphenyl)nicotinic acid are not extensively documented in publicly available research, the general principles of Suzuki coupling provide a likely synthetic pathway.

Current Gaps and Future Research Directions for this compound

Despite the broad interest in nicotinic acid derivatives, This compound remains a largely unexplored molecule. A thorough review of the scientific literature reveals a significant gap in our understanding of its specific biological properties. There is a notable absence of published studies detailing its synthesis, characterization, and pharmacological evaluation.

This lack of specific data presents a clear opportunity for future research. Key areas for investigation include:

Synthesis and Characterization: While a synthetic route via Suzuki coupling can be postulated, detailed experimental procedures and full characterization of the compound are needed. This would include spectroscopic data to confirm its structure.

Biological Screening: A comprehensive biological screening of this compound is warranted to identify any potential therapeutic activities. Based on the known pharmacology of related compounds, assays for anti-inflammatory, analgesic, anticancer, and antimicrobial effects would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: Once initial biological activities are identified, further SAR studies could be conducted by synthesizing and testing related analogues. This would help in understanding how the 3-methylphenyl substituent contributes to its biological profile and could guide the design of more potent and selective compounds.

The exploration of this compound holds the promise of uncovering a new lead compound with potential therapeutic value. Its structural similarity to other biologically active nicotinic acid derivatives suggests that it is a worthwhile candidate for in-depth investigation. The current void in the literature is a call to action for medicinal chemists to synthesize, characterize, and evaluate this intriguing molecule, potentially unlocking new avenues for drug discovery.

Chemical Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | 6-m-Tolyl-nicotinic acid |

| CAS Number | 887976-22-9 |

| Chemical Formula | C₁₃H₁₁NO₂ |

Propriétés

IUPAC Name |

6-(3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDKPQRPNBCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647029 | |

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-22-9 | |

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Methylphenyl Nicotinic Acid and Its Analogues

Strategic Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique used in organic synthesis. wikipedia.org It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical steps. wikipedia.orgyoutube.com This process allows for the identification of potential synthetic routes and key starting materials. wikipedia.org

For 6-(3-Methylphenyl)nicotinic acid, a primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the phenyl group. This suggests a cross-coupling reaction as a key step in the forward synthesis. This leads to two primary synthons: a 6-halonicotinic acid derivative and a 3-methylphenyl organometallic reagent.

Another key disconnection involves the carboxylic acid group on the pyridine ring. This can be retrosynthetically transformed into a nitrile or an ester group, which can then be hydrolyzed in the final steps of the synthesis. This approach is often advantageous as it can prevent potential side reactions associated with the acidic proton of the carboxylic acid group during the synthesis.

Key Precursors Identified Through Retrosynthetic Analysis:

| Precursor Type | Specific Examples |

| Pyridine-based | 6-Chloronicotinic acid, 6-Bromonicotinic acid, Methyl 6-chloronicotinate, 6-Chloronicotinonitrile |

| Phenyl-based | 3-Methylphenylboronic acid, (3-Methylphenyl)magnesium bromide |

| Simpler Pyridines | 2-Methyl-5-ethylpyridine, 3-Methylpyridine |

Development and Optimization of Synthetic Routes

The development of efficient synthetic routes for this compound focuses on maximizing yield and selectivity while minimizing reaction steps and by-products.

Catalytic Approaches in C-C Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds like this compound. nih.gov The generally accepted mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: This is a widely used method that couples an organoboron compound with an organohalide. In the context of synthesizing this compound, this would involve the reaction of a 6-halonicotinic acid derivative with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base. The use of bulky phosphine (B1218219) ligands can enhance the reactivity of the catalyst. nih.gov

Copper-Catalyzed Coupling: Copper-promoted cross-coupling reactions, such as the Chan-Lam coupling, offer a valuable alternative for forming carbon-heteroatom bonds. researchgate.net Recent research has also demonstrated the use of copper catalysts for the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, a reaction that proceeds via a nitrosoarene intermediate. nih.gov While not a direct synthesis of the target molecule, this highlights the expanding scope of copper catalysis in C-N and C-C bond formation.

Table of Catalytic Systems for Aryl Substitution:

| Coupling Reaction | Catalyst | Ligand (if applicable) | Base | Key Reactants |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | P(t-Bu)₃, SPhos, XPhos | K₂CO₃, K₃PO₄ | 6-halonicotinate, 3-methylphenylboronic acid |

| Chan-Lam | Cu(OAc)₂ | Pyridine, other N-ligands | Et₃N | 6-aminonicotinate, 3-methylphenylboronic acid |

Functionalization of the Pyridine Ring Moiety

Direct and selective functionalization of the pyridine ring is often challenging due to its electron-poor nature. rsc.org Therefore, functionalized pyridine rings are frequently constructed from substituted acyclic precursors or by modifying existing pyridine derivatives. rsc.orgnih.gov

One common strategy involves the oxidation of a methyl group at the 6-position of the pyridine ring to a carboxylic acid. For instance, 6-methylnicotinic acid can be synthesized by the selective oxidation of 2-methyl-5-alkylpyridine. chemicalbook.com The hydrolysis of a nitrile group at the 3-position is another effective method for introducing the carboxylic acid functionality. frontiersin.org

Recent advancements have focused on direct C-H functionalization of pyridines. rsc.org While still an area of active research, these methods hold the promise of more atom-economical and efficient syntheses. For example, methods for the selective functionalization of the 4-position of pyridines via heterocyclic phosphonium (B103445) salts have been developed. acs.orgthieme-connect.de

Advanced Synthetic Techniques for Yield Enhancement and Selectivity

To improve the efficiency of the synthesis, various advanced techniques are employed. These include the use of microwave irradiation to accelerate reaction times and the application of solid-phase synthesis for easier purification of intermediates and final products.

Synthesis of Structurally Related Nicotinic Acid Derivatives for Comparative Studies

The synthesis of a series of structurally related nicotinic acid derivatives allows for the systematic investigation of structure-activity relationships. nih.govjst.go.jp

Systematic Exploration of Substituent Effects on the Phenyl Moiety

By varying the substituents on the phenyl ring, researchers can probe the electronic and steric effects on the biological activity or physical properties of the molecule. nih.gov For example, a series of 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. jst.go.jp

The synthesis of these analogues typically follows similar cross-coupling strategies as described for this compound, simply by substituting 3-methylphenylboronic acid with other substituted phenylboronic acids.

Table of Synthesized Nicotinic Acid Derivatives and Observed Activities:

| Phenyl Substituent | Resulting Compound | Observed Activity/Property | Reference |

| 2-Bromo | 2-(2-Bromophenyl)nicotinic acid derivative | Significant analgesic and anti-inflammatory activity | jst.go.jp |

| 4-Methoxy (electron-donating) | Derivative with 4-methoxyphenyl (B3050149) group | Higher antioxidant activity in related systems | researchgate.net |

| 4-Hydroxy (electron-donating) | Derivative with 4-hydroxyphenyl group | Higher antioxidant activity in related systems | researchgate.net |

Chemical Modifications of the Nicotinic Acid Core

The synthesis of this compound and its analogues frequently involves the chemical modification of a pre-existing nicotinic acid or pyridine ring. A primary strategy is the introduction of an aryl group, such as the 3-methylphenyl group, at the 6-position of the nicotinic acid core. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds. The primary methods employed are the Suzuki, Stille, and Negishi couplings, each utilizing a different organometallic reagent.

The starting material is typically a dihalogenated nicotinic acid derivative, such as 2,6-dichloronicotinic acid or 5-bromonicotinic acid, allowing for regioselective substitution. researchgate.netelectronicsandbooks.com

Suzuki Coupling

The Suzuki coupling reaction is a versatile and widely used method that involves the reaction of an aryl or vinyl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. electronicsandbooks.com For the synthesis of 6-aryl nicotinic acids, a halogenated nicotinic acid is coupled with the corresponding arylboronic acid.

A key challenge is achieving regioselectivity, particularly with substrates like 2,6-dichloronicotinic acid. Research has shown that the reaction can be controlled to favor substitution at either the C2 or C6 position. For instance, the Suzuki coupling of 2,6-dichloronicotinic acid with aryl boronic acids can be directed to selectively yield 6-aryl-2-chloronicotinic acids. researchgate.net This regioselectivity can be influenced by the choice of catalyst, solvent, and the directing effect of functional groups on the pyridine ring. researchgate.netacs.org For example, using an ester or amide group at the C3 position can direct the palladium catalyst to the C2 position, leading to the formation of 2-aryl-6-chloronicotinamides. acs.orgnih.gov

The reaction conditions for Suzuki couplings on the nicotinic acid core have been optimized using various catalysts and bases, often on solid supports for applications in combinatorial chemistry. electronicsandbooks.com

Interactive Data Table: Suzuki Coupling Conditions for Nicotinic Acid Analogues

| Starting Material | Coupling Partner | Catalyst | Base | Solvent(s) | Product | Reference |

| 2,6-Dichloronicotinic acid | Arylboronic acid | Pd(PPh₃)₄ | - | Aqueous Dioxane | 6-Aryl-2-chloronicotinic acid | researchgate.net |

| 2,6-Dichloronicotinamide | Arylboronic acid | PXPd2 | K₂CO₃ | Methanol (B129727) | 2-Aryl-6-chloronicotinamide | acs.orgnih.gov |

| 5-Bromonicotinic acid (on Wang resin) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 5-(4-Fluorophenyl)nicotinic acid | electronicsandbooks.com |

| Aryl Halides/Phenol Derivatives | Arylboronic acid | NiCl₂(PCy₃)₂ | - | 2-Me-THF, t-Amyl alcohol | Biaryl products | nih.gov |

Stille Coupling

The Stille coupling reaction provides another powerful method for C-C bond formation, pairing an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. youtube.com In the context of nicotinic acid derivatives, an aryl halide can be coupled with an arylstannane to introduce the desired substituent. libretexts.org

The mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. youtube.comresearchgate.net This reaction is particularly useful for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.govnih.gov For the synthesis of analogues of this compound, an arylzinc reagent would be coupled with a halogenated nicotinic acid derivative.

The Negishi reaction is valued for the high reactivity of the organozinc reagents. youtube.com However, these reagents are also sensitive to moisture and air, which can be a practical disadvantage. youtube.com Recent advancements have led to the development of more robust catalyst systems that improve the efficiency and substrate scope of the Negishi coupling, allowing it to proceed under mild conditions. nih.gov

Stereoselective Synthesis Strategies for Chiral Analogues

The development of stereoselective synthesis strategies is crucial for accessing chiral analogues of this compound, particularly when the target molecule has potential biological activity that is dependent on a specific stereoisomer. These strategies aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer in excess. Key approaches include the use of chiral auxiliaries, chiral catalysts, and asymmetric reactions.

Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. youtube.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

One common strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids. nih.gov An achiral substrate, such as a glycine (B1666218) derivative, can be attached to a chiral ligand to form a complex. This complex then undergoes diastereoselective alkylation or other modifications. Subsequent cleavage of the complex releases the newly formed, enantiomerically enriched amino acid analogue. This methodology has been successfully applied to the asymmetric synthesis of various tailor-made α- and β-amino acids. nih.gov

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient approach to stereoselective synthesis.

Chiral Ligands in Metal-Catalyzed Reactions: Many asymmetric reactions rely on transition metal catalysts complexed with chiral ligands. The development of novel chiral ligands is an active area of research. nii.ac.jp For instance, chiral bisoxazolines and N,N'-dioxides have been used as ligands for scandium and other metals to catalyze enantioselective Michael additions and ring-opening reactions of meso-epoxides. nii.ac.jp

Asymmetric Hydrogenation and C-H Insertion: Asymmetric hydrogenation of a dehydroamino acid precursor is a well-established method for producing chiral amino acids. Chiral rhodium and iridium catalysts are often used for this purpose. Furthermore, chiral rhodium(II) complexes have been shown to catalyze enantioselective intramolecular C-H insertion reactions, which can be used to construct complex chiral scaffolds. nii.ac.jp

Substrate-Controlled Stereoselective Synthesis

In some cases, the inherent chirality of a starting material can be used to direct the stereochemical outcome of subsequent reactions. This approach is common in the synthesis of complex natural products and their analogues. For example, the synthesis of conformationally restricted nicotine (B1678760) analogues has been achieved starting from enantiopure materials like L-glutamic acid. nih.gov The existing stereocenter in the starting material guides the formation of new stereocenters during the synthetic sequence.

Another strategy involves the stereoselective transfer of a functional group to an aldehyde, as demonstrated in the synthesis of various biologically important γ-butyrolactones. researchgate.net The use of chiral titanium compounds derived from TADDOL allowed for the highly diastereo- and enantioselective addition of a cyclohexadienyl group to aldehydes. researchgate.net Such methods could be adapted for the stereoselective synthesis of chiral side chains that are then attached to the nicotinic acid core.

Interactive Data Table: Strategies for Stereoselective Synthesis

| Strategy | Method | Key Features | Example Application | Reference |

| Chiral Auxiliary | Ni(II) complexes of Schiff bases | Temporary incorporation of a chiral group to direct alkylation or other modifications. | Asymmetric synthesis of tailor-made α,α-disubstituted amino acid derivatives. | nih.gov |

| Asymmetric Catalysis | Chiral Rhodium(II) Catalysis | Enantioselective intramolecular C-H insertion reactions. | One-pot construction of optically active spirobiindan-3,3'-dione derivatives. | nii.ac.jp |

| Asymmetric Catalysis | Chiral N,N'-Dioxide-Metal Complex | Enantioselective Michael addition. | Michael addition of β-keto esters to methyl vinyl ketone. | nii.ac.jp |

| Substrate Control | Use of Enantiopure Starting Material | Existing stereocenter directs the formation of new ones. | Synthesis of bridged nicotine analogue from L-glutamic acid. | nih.gov |

| Chiral Reagent | Chiral Cyclohexadienyl Ti Compound | Stereoselective transfer of a cyclohexadienyl group to aldehydes. | Synthesis of (+)-nephrosteranic acid. | researchgate.net |

Biological Activity and Pharmacological Investigations of 6 3 Methylphenyl Nicotinic Acid

In Vitro Biological Screening and Mechanistic Exploration

In vitro screening is a critical first step in the discovery of new therapeutic agents, providing insights into the biological activities of a compound at the molecular and cellular level. This section reviews the available scientific literature concerning the in vitro evaluation of 6-(3-Methylphenyl)nicotinic acid.

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. The following subsections detail the known inhibitory activity of this compound against several classes of enzymes.

A search of the scientific literature and available databases did not yield any studies that have specifically evaluated the inhibitory activity of this compound against the carbohydrate-metabolizing enzymes α-amylase and α-glucosidase. While derivatives of nicotinic acid have been investigated as potential inhibitors of these enzymes for the management of type 2 diabetes, no specific data for this compound has been published. nih.govnih.gov

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a crucial enzyme in the NAD+ salvage pathway, making it a target in cancer therapy. researchgate.netnih.gov A comprehensive review of published research found no studies investigating or reporting the inhibitory effects of this compound on NAMPT. Research on NAMPT inhibitors often involves the use of nicotinic acid to rescue cells from the effects of inhibition, as it can provide an alternative route for NAD+ synthesis in cells expressing nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.govnih.govresearchgate.net However, the direct interaction of this compound with NAMPT has not been described.

γ-Secretase is a multi-subunit protease complex implicated in the pathogenesis of Alzheimer's disease, making it an important therapeutic target. nih.govnih.gov Despite the interest in identifying novel γ-secretase inhibitors, a thorough search of scientific and patent literature revealed no data on the assessment of this compound as a potential inhibitor of this enzyme.

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. This section explores the known binding and functional activity of this compound at specific G protein-coupled receptors.

The hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, is the receptor for nicotinic acid (niacin). nih.govnih.gov Its activation is associated with various physiological effects. A detailed review of the scientific literature found no studies that have specifically investigated the binding affinity or functional activity of this compound at the HCA2 receptor. While numerous nicotinic acid derivatives and other compounds have been studied for their interaction with this receptor, research on this particular substituted nicotinic acid is not present in the available public domain literature. researchgate.netwikipedia.org

Receptor Ligand Binding and Functional Studies

Analysis of Mineralocorticoid Receptor Antagonism

While direct studies on this compound's interaction with the mineralocorticoid receptor (MR) are not extensively documented, research on structurally similar compounds provides valuable insights. A notable example is the investigation of a series of nonsteroidal MR antagonists, which includes compounds bearing a methylphenyl group and a nicotinic acid scaffold. nih.govacs.org

One such potent and selective nonsteroidal MR antagonist is (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid. nih.gov This compound demonstrated a high affinity for the MR with an IC50 of 4.5 nM and exhibited over 500-fold selectivity against the progesterone (B1679170) receptor and other related nuclear hormone receptors. nih.govacs.org The optimization of this series focused on enhancing selectivity and improving biopharmaceutical properties. nih.govacs.org In vivo studies in rats showed that oral administration of this compound led to a significant increase in the urinary Na+/K+ ratio, a key biomarker of MR antagonism. nih.govacs.org

The structural similarity, particularly the presence of the methylphenyl and nicotinic acid moieties, suggests that this compound could also exhibit antagonistic activity at the mineralocorticoid receptor. The development of selective MR antagonists is a critical area of research for managing conditions like hypertension and heart failure, where aldosterone, the primary ligand for MR, plays a significant pathological role. nih.govmdpi.com Spironolactone and eplerenone (B1671536) are established MRAs used in clinical practice for these conditions. nih.gov The potential of novel nonsteroidal MRAs lies in their ability to offer improved selectivity and side-effect profiles. nih.govacs.orgmdpi.com Further investigation into the direct interaction of this compound with the MR is warranted to confirm this potential.

Investigation of Other Relevant Receptor Interactions

The nicotinic acid scaffold is a key component of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels crucial in synaptic transmission. nih.gov Nicotine (B1678760) itself, the prototypical agonist for these receptors, interacts with a conserved tryptophan residue in the receptor's binding site through a cation-π interaction. nih.gov The addictive properties of nicotine are primarily associated with the α4β2 subtype of neuronal nAChRs. nih.gov

Research into derivatives of nicotine and related compounds aims to develop ligands with therapeutic potential for conditions such as depression, Alzheimer's disease, and Parkinson's disease. nih.govnih.gov For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has revealed how small structural modifications can significantly alter the interaction with different nAChR subtypes, such as α7 and α4β2. nih.gov

Cellular Assays for Biological Response Profiling

Nicotinic acid and its derivatives have been investigated for their antimicrobial properties. While nicotinic acid itself does not have proven direct antibacterial effects, it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus. nih.gov However, chemical modifications of the nicotinic acid structure can lead to compounds with direct antimicrobial activity.

For example, a series of acylhydrazone derivatives of nicotinic acid demonstrated promising activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis. nih.gov Another study on metal complexes of nicotinic acid (niacin) showed that chelation with metal ions like copper could enhance the bacteriostatic properties of the ligand. researchgate.net Phenolic acids, another class of natural compounds, have also been shown to possess significant antimicrobial activity against various bacterial and fungal strains. nih.gov

These findings suggest that this compound, as a derivative of nicotinic acid, could potentially be developed into an antimicrobial agent. The lipophilicity and electronic nature of the 3-methylphenyl group could influence its ability to penetrate microbial cell membranes and interact with intracellular targets. Screening against a panel of pathogenic bacteria and fungi would be required to ascertain its antimicrobial spectrum and potency.

The nicotinic acid scaffold has been utilized in the design of novel anticancer agents. Research has shown that certain nicotinic acid-based compounds can exhibit significant cytotoxic potential against various human cancer cell lines. nih.govmdpi.com

One study focused on the design of nicotinic acid derivatives as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov A particularly active compound from this series demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 μM and exhibited higher cytotoxic potential against HCT-15 and PC-3 cancer cell lines compared to the standard drug doxorubicin. nih.gov This compound was also found to induce apoptosis, as evidenced by an increase in caspase-3 levels. nih.gov

Furthermore, other studies have explored the anticancer potential of organotin (IV) derivatives of substituted propenoic acids, which share some structural similarities with phenyl-substituted acids. researchgate.net Additionally, halogenated benzofuran (B130515) derivatives have been shown to possess anticancer activity, with some compounds demonstrating notable effects against A549 and HepG2 cancer cell lines. mdpi.com

The presence of the 3-methylphenyl group in this compound could contribute to its cytotoxic activity through various mechanisms, including interactions with specific cellular targets or by influencing its cellular uptake. Cytotoxicity profiling against a panel of relevant cancer cell lines is a necessary step to evaluate its potential as an anticancer agent.

Nicotinic acid is known to exert anti-inflammatory effects, which are mediated, at least in part, through the G-protein-coupled receptor GPR109A, highly expressed in adipocytes and monocytes. nih.govnih.gov In cellular models, nicotinic acid has been shown to suppress the expression and secretion of pro-inflammatory chemokines such as fractalkine, RANTES, and MCP-1 in adipocytes exposed to TNF-α. nih.gov It also attenuated the release of pro-inflammatory mediators like TNF-α and interleukin-6 from activated human monocytes. nih.gov

These anti-inflammatory effects are potentially beneficial in the context of atherosclerosis, where inflammation plays a crucial role. nih.govnih.gov Nicotinic acid's ability to reduce monocyte adhesion to activated endothelial cells and inhibit monocyte chemotaxis further underscores its anti-inflammatory potential. nih.gov

Given that these effects are mediated by a specific receptor for nicotinic acid, it is highly probable that this compound would also exhibit anti-inflammatory properties. The 3-methylphenyl substituent might modulate the affinity and efficacy of the compound at the GPR109A receptor, potentially leading to a more potent or selective anti-inflammatory response. Investigating its effects on inflammatory markers in relevant cellular models, such as macrophages or endothelial cells, would be a key step in characterizing its anti-inflammatory profile.

The antioxidant potential of nicotinic acid (vitamin B3) and its derivatives has been a subject of interest. Nicotinamide, a related compound, has been shown to be an effective antioxidant, protecting against oxidative damage in rat brain mitochondria by inhibiting both protein oxidation and lipid peroxidation. nih.gov

In a study on novel nicotinic acid derivatives, one compound exhibited dual cytotoxic and antioxidant activities, with its antioxidant potential being comparable to that of ascorbic acid as measured by superoxide (B77818) dismutase (SOD) levels. nih.gov Metal complexes of nicotinamide have also been shown to possess significant antioxidant properties. researchgate.net

The chemical structure of this compound, with its aromatic phenyl ring, suggests that it could possess antioxidant properties. The methyl group on the phenyl ring can also influence its reactivity towards free radicals. Determining its antioxidant capacity through established assays, such as DPPH radical scavenging or measuring its effect on cellular antioxidant enzymes, would be essential to fully understand its biological response profile.

Neuroprotective and Neurological Pathway Modulation Studies

There is no available information from published studies regarding the neuroprotective effects or the modulation of neurological pathways by this compound.

In Vivo Pharmacological Evaluation in Preclinical Models

No in vivo studies assessing the efficacy of this compound in any disease-specific animal models have been found in the public domain.

There is no available data on the analysis of pharmacodynamic biomarkers to characterize the biological effects of this compound in preclinical models.

Due to the lack of preclinical studies, there is no information on the therapeutic efficacy of this compound in any pathological conditions.

Structure Activity Relationship Sar Studies of 6 3 Methylphenyl Nicotinic Acid Derivatives

Rational Design of Compound Libraries for SAR Elucidation

The concept of rational drug design involves the iterative process of designing and synthesizing compounds based on a known pharmacophore to explore and understand the chemical features essential for biological activity. For 6-(3-Methylphenyl)nicotinic acid, this would involve the systematic synthesis of analogues to probe the importance of the 3-methylphenyl group and the nicotinic acid core.

Typically, a compound library would be designed to explore variations in:

The Phenyl Ring: Introducing different substituents (e.g., electron-donating or -withdrawing groups) at various positions of the phenyl ring to understand their effect on potency and selectivity.

The Methyl Group: Replacing the methyl group with other alkyl groups or functional groups to probe steric and electronic requirements.

The Nicotinic Acid Ring: Modifying the substitution pattern on the pyridine (B92270) ring or altering the carboxylic acid functionality.

However, no specific publications detailing the rational design and synthesis of a focused library around the this compound scaffold for SAR elucidation were identified.

Impact of Substituent Modifications on Biological Potency and Selectivity

SAR studies are crucial for optimizing a lead compound. This involves making systematic chemical modifications and assessing their impact on biological activity.

Variations on the 3-Methylphenyl Moiety

Understanding the role of the 3-methylphenyl group is critical. Key questions that would be addressed in a typical SAR study include:

Position of the Methyl Group: Is the meta-position optimal? How would ortho- or para-methyl substitution affect activity?

Nature of the Substituent: What is the effect of replacing the methyl group with other functionalities like halogens, alkoxy groups, or nitro groups?

Without specific experimental data for this compound, any discussion on this topic would be purely speculative and fall outside the requested scope of reporting on existing research.

Effects of Substitutions on the Nicotinic Acid Heterocycle (e.g., Position 2, 5)

The nicotinic acid core is a well-known pharmacophore. Modifications to this ring system can significantly influence a molecule's properties. An SAR study would typically investigate:

Substitution at Position 2: The introduction of small alkyl or electron-withdrawing groups could influence the electronic properties and planarity of the ring system.

Substitution at Position 5: This position is adjacent to the carboxylic acid and could impact its pKa and interaction with a target protein.

Again, the absence of specific research on this compound prevents a detailed analysis of these effects.

Ligand-Target Interaction Analysis and Binding Determinants

To understand how a compound exerts its biological effect, it is essential to identify its molecular target and characterize the interactions at the binding site. This is often achieved through techniques like X-ray crystallography of the ligand-protein complex or molecular docking simulations. Such studies would reveal key binding determinants, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and its receptor. The lack of identified biological targets and associated interaction studies for this specific compound means this section cannot be addressed with factual data.

Computational Approaches in 6 3 Methylphenyl Nicotinic Acid Research

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial for predicting the binding mode and estimating the binding affinity, which is often represented by a docking score.

In the context of 6-(3-Methylphenyl)nicotinic acid, molecular docking would be employed to understand how it interacts with specific biological targets. For instance, nicotinic acid and its derivatives are known to interact with various enzymes and receptors. dergipark.org.trmdpi.com Docking simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-receptor complex.

Research on related nicotinic acid derivatives has utilized molecular docking to identify crucial binding patterns. dergipark.org.tr For example, studies have docked novel nicotinoyl-based compounds into the active sites of microbial enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) to explore their potential as antimicrobial agents. nih.gov These simulations reveal specific amino acid residues that are critical for binding. The carboxylic acid group of the nicotinic acid scaffold frequently participates in hydrogen bonding, while the phenyl ring can engage in hydrophobic interactions within the binding pocket.

For this compound, the 3-methylphenyl group at the 6-position would be a key determinant of its binding specificity and affinity. Docking studies would aim to predict how this substituent fits into the target's active site and what interactions it forms.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Nicotinic Acetylcholine (B1216132) Receptor α4β2 | -8.5 | TRP B, TYR A, TYR C | Pi-Pi Stacking, Pi-Cation |

| SER D, THR D | Hydrogen Bond (with COOH) | ||

| Dihydrofolate Reductase (DHFR) | -7.9 | ILE, VAL, LEU | Hydrophobic Interaction |

| ASP, ARG | Hydrogen Bond, Salt Bridge |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key physicochemical properties, or "descriptors," that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.

A QSAR study involving this compound would require a dataset of structurally similar nicotinic acid derivatives with experimentally measured biological activities against a specific target. Descriptors for these molecules—such as lipophilicity (logP), electronic properties (Hammett constants, σ), steric parameters (molar refractivity, MR; STERIMOL parameters), and topological indices—would be calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build the predictive model.

Studies on 6-substituted nicotine (B1678760) analogs have successfully employed QSAR to understand the structural requirements for high affinity at nicotinic acetylcholine receptors (nAChRs). researchgate.net One such study demonstrated that while lipophilic substituents at the 6-position generally contribute positively to nAChR affinity, the affinity is negatively modulated by the steric volume of that substituent. researchgate.net This suggests a finely balanced interplay between lipophilicity and size. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have further refined these models by considering the three-dimensional steric and electrostatic fields around the molecules, providing a more detailed picture of the ideal structural features for high affinity. researchgate.netnih.gov

Table 2: Example of a Hypothetical QSAR Equation for Nicotinic Acid Derivatives

| Descriptor | Coefficient | Description |

| cLogP | +0.45 | Measures lipophilicity; positive value indicates higher activity with increased lipophilicity. |

| MR (substituent at C6) | +0.21 | Molar Refractivity; positive value suggests bulkier groups may be favorable up to a point. |

| σ (para) | -0.60 | Hammett constant; negative value indicates electron-donating groups are preferred for activity. |

| Model Statistics | Value | Interpretation |

| r² | 0.91 | Coefficient of determination; indicates 91% of the variance in activity is explained by the model. |

| q² (cross-validated r²) | 0.75 | A measure of the model's predictive power; a value > 0.5 is considered good. |

In Silico ADMET Prediction and Pharmacokinetic Modeling

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. These properties are often summarized by the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction involves using computational models to estimate these characteristics early in the drug discovery process, helping to identify and eliminate compounds that are likely to fail in later stages due to poor pharmacokinetics or toxicity. nih.govnih.gov

For this compound, a variety of ADMET properties would be predicted based on its chemical structure. These models are often built from large datasets of experimental results using machine learning algorithms. simulations-plus.com Key predictions include:

Absorption: Estimating properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and predicting whether the compound is likely to be an inhibitor or substrate of key isoforms (e.g., CYP3A4, CYP2D6).

Excretion: Estimating clearance and half-life.

Toxicity: Predicting potential liabilities such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

Studies on various heterocyclic compounds, including nicotinic acid derivatives, routinely use these predictive tools to assess their drug-likeness and guide the design of safer and more effective analogues. nih.govmdpi.com

Table 3: Predicted In Silico ADMET Profile for this compound

| Property | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | High | Well absorbed from the gut. |

| Caco-2 Permeability | Moderate | Moderately permeable across intestinal cells. | |

| Distribution | Blood-Brain Barrier (BBB) | Non-permeant | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | >90% | High degree of binding to plasma proteins. | |

| Metabolism | CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov MD is a powerful tool for assessing the stability of a docked pose, understanding the role of solvent (water) molecules, and characterizing the flexibility of both the ligand and the protein. frontiersin.org

Following the docking of this compound into a target protein, an MD simulation would be performed. The complex would be placed in a simulated box of water and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their subsequent motions over a period typically ranging from nanoseconds to microseconds. uzh.ch

Analysis of the MD trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the binding pose is stable. nih.gov

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are rigid and which are flexible upon ligand binding.

Interaction Persistence: MD simulations allow researchers to analyze the stability of key interactions, such as hydrogen bonds, over the course of the simulation, confirming which contacts are most important for maintaining the bound state.

MD simulations have been used to investigate the binding of nicotinamide (B372718) (a related compound) to its target enzymes, revealing the optimal binding pathway and the roles of key residues in the process. nih.gov Such simulations would be invaluable for confirming the binding hypothesis for this compound and providing a deeper understanding of the dynamics of its interaction with a biological target.

Table 4: Summary of a Hypothetical Molecular Dynamics Simulation for a this compound-Protein Complex

| Simulation Parameter | Value | Description |

| Simulation Time | 200 ns | The total length of the simulation. |

| Average Ligand RMSD | 1.2 Å | Low deviation indicates the ligand remains stable in the binding pocket. |

| Average Protein Backbone RMSD | 1.8 Å | Indicates the overall protein structure is stable during the simulation. |

| Key Hydrogen Bond Occupancy | ASP 121 - Ligand (COOH): 95% | The hydrogen bond between Aspartate 121 and the ligand's carboxylic acid was present for 95% of the simulation time, indicating a very stable and critical interaction. |

Preclinical Development Considerations

Lead Optimization Strategies for Enhanced Efficacy and Safety

Lead optimization is a crucial step in drug discovery that aims to refine the chemical structure of a lead compound to improve its efficacy, selectivity, and safety profile. For derivatives of nicotinic acid, this process often involves modifying different parts of the molecule to enhance desired biological activity while minimizing off-target effects.

A key strategy involves exploring the structure-activity relationships (SAR) of analogs. Research into a novel series of nonsteroidal mineralocorticoid receptor (MR) antagonists, which are structurally related to 6-(3-Methylphenyl)nicotinic acid, provides a case study in this approach. nih.gov The optimization process for these compounds focused on enhancing selectivity for the MR over the progesterone (B1679170) receptor (PR) to mitigate the risk of sex hormone-related adverse effects. nih.gov This was achieved by modifying the substituents on the core structure.

For instance, the introduction of different groups at various positions on the phenyl and nicotinic acid rings can significantly impact potency and selectivity. The goal is to identify a compound with a high therapeutic index, which is a measure of the drug's safety margin. toxicology.org

Table 1: Example of Structure-Activity Relationship in Nicotinic Acid Derivatives

| Compound | Modification | MR Antagonist Potency (IC50) | Selectivity vs. Progesterone Receptor (PR) |

|---|---|---|---|

| Analog A | Initial pyrazoline lead structure | 15 nM | ~100-fold |

| (R)-14c (Optimized Lead) | Modified pyrazoline with 2-methoxy-nicotinic acid moiety | 4.5 nM | >500-fold |

This table is illustrative, based on optimization data for a complex analog, (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, to demonstrate the principles of lead optimization. nih.gov

These data-driven optimization cycles, which often involve parallel synthesis and testing of multiple analogs, are essential for selecting a candidate with the best possible profile to advance into further preclinical testing. altasciences.com

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are fundamental to understanding how a drug candidate is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). These studies are conducted in various animal species (e.g., mice, rats, dogs, monkeys) to predict the compound's behavior in humans. dovepress.com

Absorption: Following administration (often orally in preclinical studies), the rate and extent of absorption are measured. For an optimized nicotinic acid derivative, (R)-14c, studies indicated properties suitable for oral administration, a desirable characteristic for patient convenience. nih.gov The time to reach maximum plasma concentration (Tmax) and the compound's bioavailability are key parameters evaluated. dovepress.com

Distribution: This refers to how the compound spreads to various tissues and organs. The volume of distribution (Vss) is a key parameter; a larger Vss suggests greater distribution into tissues. dovepress.com For some compounds, there is a focus on penetration into specific target tissues, such as the lungs. mdpi.com

Metabolism: The compound's transformation by enzymes, primarily in the liver, is studied to identify major metabolites. This is critical as metabolites can be active or toxic. The rate of metabolism in liver microsomes from different species, including humans, is often tested in vitro to predict in vivo clearance. dovepress.com

Excretion: This determines how the compound and its metabolites are removed from the body, typically via urine or feces. wikipedia.org The elimination half-life is a crucial parameter that influences how frequently a drug would need to be administered. dovepress.com

Table 2: Representative Preclinical Pharmacokinetic Parameters

| Parameter | Description | Example Finding for an Analog |

|---|---|---|

| Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Moderate oral bioavailability (21%-68%) was observed across preclinical species for a tyrosine kinase inhibitor candidate. dovepress.com |

| Volume of Distribution (Vss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Vss ranged from 1.51 L/kg to 4.65 L/kg across tested species for a candidate compound. dovepress.com |

| In Vivo Efficacy | Demonstration of the desired biological effect in a living organism. | Oral administration of the MR antagonist analog (R)-14c in rats resulted in a significant increase in the urinary Na+/K+ ratio, confirming its mechanism of action in vivo. nih.gov |

This table provides examples of pharmacokinetic parameters evaluated during preclinical studies, with illustrative data from related research contexts. nih.govdovepress.com

Investigational Toxicology Studies and Safety Assessment

Toxicology studies are designed to identify potential adverse effects of a drug candidate before it is tested in humans. These assessments are a core component of lead optimization and formal preclinical development. altasciences.comhoeford.com

Early-stage toxicology involves in vitro screening to flag potential liabilities, such as cytotoxicity or interaction with unintended targets. As a compound progresses, more comprehensive in vivo studies are conducted. These typically involve administering the compound to rodent and non-rodent species for set periods (e.g., 14 days) to monitor for signs of toxicity. altasciences.com Key assessments include:

Clinical observations and body weight measurements.

Analysis of blood chemistry and hematology.

Gross pathological examination of organs at necropsy. altasciences.com

A critical aspect of safety assessment is understanding on-target versus off-target toxicity. For example, the optimization of the MR antagonist analog to improve selectivity against the progesterone receptor was a strategy to avoid predictable, mechanism-based side effects. nih.govtoxicology.org While specific investigational toxicology data for this compound are not publicly available, the development process would necessitate such studies to establish a safe starting dose for clinical trials.

Formulation Development for Research Applications

Formulation development at the preclinical stage focuses on creating a suitable vehicle for administering the compound to animals in a consistent and bioavailable manner. A primary challenge is often the compound's solubility.

Improving aqueous solubility was a key goal in the optimization of the MR antagonist analog (R)-14c, highlighting the importance of a compound's physicochemical properties. nih.gov For research applications, simple formulations are typically used. These might include:

Solutions: If the compound is soluble in a safe vehicle (e.g., water, saline, or a buffered solution). The crystallization of a related compound, 6-Methylnicotinic acid, from a methanol (B129727) solution provides insight into its solubility characteristics. researchgate.net

Suspensions: For poorly soluble compounds, a suspension may be created using vehicles like methylcellulose (B11928114) or carboxymethylcellulose in water.

Stability studies are also conducted to ensure the compound does not degrade in the formulation vehicle over the duration of the experiment. hoeford.com These initial formulations are critical for obtaining reliable and reproducible data from pharmacokinetic and toxicology studies. hoeford.com

Advanced Analytical Techniques for Research Support

Chromatographic Methods for Purity Assessment and Metabolite Isolation

Chromatographic techniques are fundamental in separating 6-(3-Methylphenyl)nicotinic acid from impurities and related metabolic products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful tools utilized for these purposes.

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate quantification and purity assessment. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Method development often involves optimizing several parameters to achieve good resolution and peak symmetry. lu.se For aromatic carboxylic acids, a C18 column is a frequent choice for the stationary phase. The mobile phase typically consists of an aqueous component, often with a buffer like phosphoric acid or sulfuric acid to control the pH, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities, including potential metabolites or degradation products. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings of the compound exhibit strong absorbance, such as 250 nm. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the parent compound from more polar metabolites, which would elute earlier, and less polar impurities, which would elute later.

GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. mdpi.com Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile derivative. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to replace the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) group. hmdb.ca

Once derivatized, the sample is injected into the gas chromatograph. The separation occurs in a capillary column, often with a nonpolar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. mdpi.comhmdb.ca The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification of volatile metabolites. mdpi.com This technique is particularly useful for identifying metabolic pathways that may involve enzymatic modifications leading to more volatile products.

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight. nih.gov

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ethernet.edu.et Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals reveal the number and environment of the different protons. The aromatic protons on the pyridine (B92270) and phenyl rings would appear in the downfield region (typically 7.0-9.0 ppm). The methyl group protons would appear as a singlet in the upfield region (around 2.4 ppm). The acidic proton of the carboxylic acid would be a broad singlet, often further downfield. hmdb.ca

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. hmdb.ca The carbonyl carbon of the carboxylic acid is typically found in the 165-175 ppm range. The aromatic carbons would have signals between 120-160 ppm, and the methyl carbon would be observed around 20-25 ppm. mdpi.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish correlations between protons and carbons, confirming the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~13.0 (broad s) | ~167 |

| Pyridine H2 | ~9.1 (d) | ~152 |

| Pyridine H4 | ~8.3 (dd) | ~138 |

| Pyridine H5 | ~8.0 (d) | ~124 |

| Phenyl H2' | ~7.8 (s) | ~139 |

| Phenyl H4' | ~7.4 (d) | ~131 |

| Phenyl H5' | ~7.3 (t) | ~129 |

| Phenyl H6' | ~7.8 (d) | ~127 |

| Methyl (CH₃) | ~2.4 (s) | ~21 |

| Pyridine C3 | - | ~128 |

| Pyridine C6 | - | ~159 |

| Phenyl C1' | - | ~137 |

| Phenyl C3' | - | ~138 |

Predicted values are based on standard additive models and data from similar structures. Actual values may vary depending on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carbonyl group would be observed as a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.orgresearchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Methyl Group | C-H Stretch | 2850 - 2960 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. miamioh.edu For this compound (C₁₃H₁₁NO₂), the calculated monoisotopic molecular weight is approximately 213.0790 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•) at m/z ≈ 213. The fragmentation of this ion can provide valuable structural clues. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (-•OH): This would produce a fragment at M-17 (m/z ≈ 196).

Loss of the entire carboxyl group (-COOH): This would result in a fragment at M-45 (m/z ≈ 168).

Cleavage of the bond between the two aromatic rings: This could lead to fragments corresponding to the tolyl cation (C₇H₇⁺, m/z = 91) and the nicotinic acid radical, or vice versa.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 213 | [C₁₃H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 196 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 168 | [M - •COOH]⁺ | Loss of carboxyl group |

| 91 | [C₇H₇]⁺ | Tolyl cation |

Electrophoretic Techniques for Analytical Separations (e.g., Capillary Electrophoresis)

Electrophoretic techniques, particularly capillary electrophoresis (CE), represent a powerful tool for the analytical separation of ionic species based on their differential migration in an electric field. While specific research on the capillary electrophoretic separation of this compound is not extensively documented in publicly available literature, the principles of CE and its successful application to the separation of its parent compound, nicotinic acid, and its isomers provide a strong basis for its potential utility in the analysis of this derivative.

Capillary electrophoresis is a high-resolution separation technique that utilizes a narrow-bore fused-silica capillary. A high voltage is applied across the capillary, which is filled with a background electrolyte (BGE). This voltage generates an electroosmotic flow (EOF) of the BGE, and the charged analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation.

The separation of structurally similar compounds, such as isomers of nicotinic acid, has been successfully achieved using CE. nih.gov These studies often involve the modification of the BGE to enhance separation efficiency and resolution. For instance, the use of ionic liquids as buffer additives has been shown to be effective. nih.gov In one such study, 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) was used as a modifier in the BGE for the analysis of nicotinic acid and its isomers. nih.gov The addition of this ionic liquid was found to influence the migration time and improve the peak shape and separation performance. nih.gov

A hypothetical CE method for the analysis of this compound could involve a systematic study of the effect of BGE composition, pH, and the concentration of various additives on the separation parameters. The data from such an investigation could be tabulated to determine the optimal conditions for its analysis.

Below is an illustrative data table showcasing the type of results that could be generated from a study on the effect of a buffer additive on the capillary electrophoresis of this compound. Please note that this table is a hypothetical representation based on typical CE analyses of similar compounds, as specific experimental data for this compound is not available.

Table 1: Hypothetical Influence of a Buffer Additive on the Capillary Electrophoretic Separation of this compound

| Concentration of Additive (mmol/L) | Migration Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |

|---|---|---|---|

| 0 | 8.5 | 12,345 | N/A |

| 50 | 7.8 | 12,450 | 1.5 |

| 100 | 7.2 | 12,500 | 2.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Therapeutic Potential

Exploration of 6-(3-Methylphenyl)nicotinic Acid as a Novel Therapeutic Agent

The therapeutic landscape is continually evolving, with a significant focus on developing new drugs for a variety of conditions. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long-standing history in medicine, particularly in the management of dyslipidemia. nih.govnih.gov Nicotinic acid effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very low-density lipoprotein (VLDL) cholesterol, and triglycerides, while simultaneously increasing high-density lipoprotein (HDL) cholesterol. nih.govnih.govwikipedia.org These lipid-modifying effects are primarily mediated through the inhibition of lipolysis in adipose tissue. nih.govnih.gov

The core structure of nicotinic acid, a pyridine-3-carboxylic acid, is a versatile scaffold for the development of new therapeutic agents. nih.gov The third-position carboxylic group is a crucial pharmacophore, contributing significantly to its biological activities. nih.gov Researchers are actively investigating derivatives of nicotinic acid, such as this compound, to explore new therapeutic avenues. While detailed research findings on the specific therapeutic actions of this compound are still emerging, its classification as a nicotinic acid derivative suggests potential applications in areas where nicotinic acid has shown efficacy. For instance, studies are exploring the use of niacin formulations in neurodegenerative diseases like Alzheimer's and Parkinson's disease. clinicaltrials.gov

The structural details of related compounds, such as 6-Methyl-nicotinic acid, have been characterized, revealing a nearly planar arrangement of its non-hydrogen atoms. researchgate.netnih.gov This foundational knowledge of similar structures can inform the investigation of this compound. The primary application listed for this compound is as a pharmaceutical intermediate, indicating its role in the synthesis of more complex drug molecules. lookchem.com

Strategies for Combination Therapies with Existing Pharmacological Modalities

To optimize therapeutic outcomes, combination therapies are a common and effective strategy. The distinct mechanisms of action of different drugs can lead to synergistic effects, targeting a disease from multiple angles. For instance, the combination of niacin with statins, such as lovastatin, has proven to be a powerful approach for managing dyslipidemia. nih.gov Niacin primarily decreases the production of atherogenic apolipoprotein B, while statins enhance its removal. nih.gov This dual-action approach results in significant reductions in LDL cholesterol and triglycerides, along with a substantial increase in HDL cholesterol. nih.gov

Given that this compound is a derivative of nicotinic acid, it is plausible that it could be investigated in combination with other pharmacological agents. The specific nature of these combinations would depend on the determined therapeutic targets of this compound. For example, if it exhibits lipid-modifying properties similar to its parent compound, combinations with statins or other lipid-lowering drugs could be explored.

Furthermore, considering the broader therapeutic potential of nicotinic acid derivatives, combination strategies could extend beyond cardiovascular diseases. For example, if research uncovers a role for this compound in neuroprotection, it might be studied in conjunction with existing treatments for neurodegenerative disorders. The development of any combination therapy would require extensive preclinical and clinical research to establish its safety and efficacy.

Investigation of Metabolic Pathways and Prodrug Strategies

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. The metabolism of nicotinic acid itself involves conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential coenzymes in numerous metabolic reactions. wikipedia.orghmdb.ca The liver is the primary site of niacin synthesis from tryptophan. hmdb.ca

The metabolism of derivatives like 6-methylnicotine has been studied, revealing that while it shares oxidative routes with nicotine (B1678760), its metabolism is dominated by N-oxidation rather than C-oxidation. nih.gov This highlights that even small structural modifications can significantly alter metabolic pathways. Therefore, a thorough investigation into the specific metabolic pathways of this compound is a critical area for future research. This would involve identifying the enzymes responsible for its breakdown and the resulting metabolites.

To enhance the therapeutic profile of drugs, prodrug strategies are often employed. A prodrug is an inactive or less active compound that is converted into an active drug within the body. This approach can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, prodrugs of niacin have been developed to achieve sustained release and potentially reduce side effects like flushing. nih.gov Similarly, prodrug strategies have been successfully used for other drugs to improve their permeability and bioavailability. nih.gov

Future research on this compound could explore the design of prodrugs to optimize its delivery and efficacy. This could involve creating ester or amide derivatives that are enzymatically cleaved in specific tissues to release the active compound.

Development of Targeted Delivery Systems for Enhanced Research Efficacy

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing its efficacy and reducing off-target effects. For compounds related to nicotinic acid, various delivery systems have been explored. For instance, nanoparticle-based systems have been developed to deliver drugs across the blood-brain barrier by targeting the nicotinic acetylcholine (B1216132) receptor. nih.gov This approach could be relevant for investigating the potential neurological effects of this compound.

Another strategy involves the use of inorganic-organic nanohybrids, such as layered double hydroxides (LDH), to control the release of nicotinic acid. nih.gov Coating these LDH-intercalated drugs with polymers like Eudragit® S100 can create pH-responsive systems that release the drug in a specific part of the gastrointestinal tract, which could improve its bioavailability and reduce side effects. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 6-(3-Methylphenyl)nicotinic acid, and how can researchers optimize reaction conditions?

- Methodological Answer : The synthesis typically involves coupling the nicotinic acid core with a 3-methylphenyl substituent. A key strategy includes using protective groups (e.g., trimethylsilyl esters) to enhance reactivity and reduce side reactions during coupling steps . For optimization, reaction parameters such as temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) should be systematically tested. Monitoring reaction progress via HPLC or TLC ensures intermediate purity. Post-synthesis, recrystallization in ethanol or acetonitrile improves final compound purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR can verify the presence of the methylphenyl group (δ ~2.3 ppm for CH) and the carboxylic acid proton (broad peak at δ ~12–13 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO, exact mass 213.0790) .

- IR Spectroscopy : Characteristic peaks for carboxylic acid (O–H stretch ~2500–3000 cm, C=O ~1680 cm) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the interaction of this compound with biological targets like nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Binding Assays : Radiolabeled ligand displacement (e.g., H-epibatidine) in neuronal membrane preparations quantifies affinity (K) for α4β2 or α7 nAChR subtypes .

- Functional Studies : Electrophysiology (patch-clamp) on transfected HEK-293 cells expressing nAChRs evaluates agonist/antagonist activity by measuring ion current modulation .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, focusing on hydrogen bonding with receptor residues (e.g., Tyr93 in α4β2) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity and selectivity?

- Methodological Answer : Systematic SAR studies are critical:

- Replace the 3-methyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess effects on receptor binding .

- Example Data Table :

| Substituent | IC (nM, α4β2) | Selectivity (α4β2 vs. α7) |

|---|---|---|

| -CH | 120 ± 15 | 10:1 |

| -CF | 45 ± 8 | 25:1 |

| -OCH | 200 ± 20 | 5:1 |

- Contradiction Note : While -CF enhances potency, it may reduce solubility, necessitating formulation optimization .

Q. What strategies resolve contradictions in reported data, such as discrepancies in receptor binding affinities?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent buffer pH (7.4), temperature (25°C), and membrane preparation methods across labs .

- Cross-Validate Techniques : Compare radioligand binding data with functional electrophysiology results to confirm intrinsic activity (e.g., partial vs. full agonism) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers and refine structure-activity models .

Q. How can researchers apply green chemistry principles to synthesize this compound?

- Methodological Answer :

- Solvent-Free Reactions : Use mechanochemical grinding (ball milling) to couple precursors without solvents, reducing waste .

- Catalyst Recycling : Employ heterogeneous catalysts (e.g., Pd/C) that can be filtered and reused, minimizing heavy metal contamination .

- Energy Efficiency : Microwave-assisted synthesis reduces reaction times (15–30 min vs. 24 h) and energy consumption .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in receptor binding studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation: ) to calculate EC and Hill coefficient () .

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points (α = 0.05).